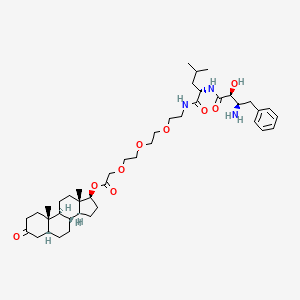

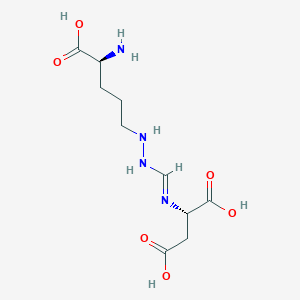

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. It is an intermediate compound formed during the conversion of citrulline to arginine. This compound is significant in both metabolic and clinical contexts, particularly in the diagnosis and study of urea cycle disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Argininosuccinic acid can be synthesized from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase. This reaction involves the formation of a citrulline-adenylate intermediate, which then reacts with aspartic acid to form argininosuccinic acid .

Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high yield and purity. The use of recombinant DNA technology to produce the necessary enzymes is a common approach in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Argininosuccinic acid primarily undergoes reactions characteristic of amino acids, including:

Amidation: Formation of amide bonds with other amino acids.

Hydrolysis: Breakdown into its constituent amino acids, citrulline, and aspartic acid.

Decarboxylation: Removal of carboxyl groups under specific conditions.

Common Reagents and Conditions:

Enzymatic Catalysts: Argininosuccinate synthetase and argininosuccinate lyase.

pH and Temperature: Optimal conditions for enzymatic activity typically involve neutral to slightly alkaline pH and moderate temperatures (25-37°C).

Major Products:

Arginine: Formed from the cleavage of argininosuccinic acid by argininosuccinate lyase.

Fumarate: Another product of the cleavage reaction, which enters the citric acid cycle.

Applications De Recherche Scientifique

Argininosuccinic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of arginine and other related compounds.

Biology: Studied for its role in the urea cycle and its impact on metabolic pathways.

Industry: Utilized in the production of supplements and therapeutic agents targeting metabolic disorders.

Mécanisme D'action

Argininosuccinic acid functions by participating in the urea cycle, where it facilitates the conversion of toxic ammonia into urea for excretion. The enzyme argininosuccinate synthetase catalyzes the formation of argininosuccinic acid from citrulline and aspartic acid. Subsequently, argininosuccinate lyase cleaves argininosuccinic acid into arginine and fumarate. This process is vital for maintaining nitrogen balance in the body .

Comparaison Avec Des Composés Similaires

Citrulline: Another intermediate in the urea cycle, converted to argininosuccinic acid.

Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.

Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.

Uniqueness: Argininosuccinic acid is unique due to its dual role in both the urea cycle and the citric acid cycle. Its ability to link these two critical metabolic pathways highlights its importance in cellular metabolism and nitrogen detoxification .

Propriétés

Formule moléculaire |

C10H18N4O6 |

|---|---|

Poids moléculaire |

290.27 g/mol |

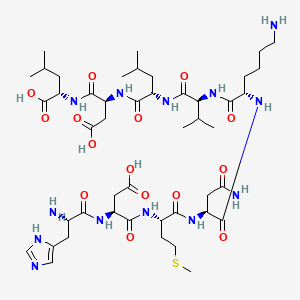

Nom IUPAC |

(2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

Clé InChI |

WSQWJAOQSDPYTD-BQBZGAKWSA-N |

SMILES isomérique |

C(C[C@@H](C(=O)O)N)CNNC=N[C@@H](CC(=O)O)C(=O)O |

SMILES canonique |

C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)

![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)

![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)